molecular formula C12H10O3 B017805 2-Methyl-5-phenylfuran-3-carboxylic acid CAS No. 108124-17-0

2-Methyl-5-phenylfuran-3-carboxylic acid

Cat. No.: B017805
CAS No.: 108124-17-0
M. Wt: 202.21 g/mol
InChI Key: VLMNACSEESRUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jedi1, also known by its International Union of Pure and Applied Chemistry name 2-methyl-5-phenylfuran-3-carboxylic acid, is a chemical compound that acts as an agonist for the mechanosensitive ion channel PIEZO1. This compound is primarily used in research related to touch perception and mechanotransduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jedi1 involves the formation of the furan ring followed by the introduction of the phenyl and carboxylic acid groups. The specific synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing furan derivatives typically involve the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for Jedi1 are not well-documented. Given its specialized use in research, it is likely produced in smaller quantities using laboratory-scale synthesis techniques rather than large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

Jedi1 undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Jedi1 is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a model compound for studying furan derivatives and their reactivity.

    Biology: Investigating the role of mechanosensitive ion channels in cellular processes.

    Medicine: Exploring potential therapeutic applications related to mechanotransduction pathways.

    Industry: Limited use in industrial applications, primarily focused on research and development.

Mechanism of Action

Jedi1 exerts its effects by acting as an agonist for the mechanosensitive ion channel PIEZO1. It binds to the extracellular side of the peripheral blade-like structure of PIEZO1, leading to long-range allosteric gating. This activation results in the opening of the ion channel, allowing ions to flow through and initiate downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Yoda1: Another agonist for PIEZO1, but it binds at a different site compared to Jedi1.

    Jedi2: Chemically similar to Jedi1 and also activates PIEZO1 through a similar mechanism.

Uniqueness

Jedi1 is unique in its specific binding site and mechanism of action on PIEZO1. Unlike Yoda1, which acts as a molecular wedge, Jedi1 activates PIEZO1 through the extracellular side of its peripheral blade-like structure .

Properties

IUPAC Name

2-methyl-5-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNACSEESRUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353051
Record name 2-Methyl-5-phenyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108124-17-0
Record name 2-Methyl-5-phenyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-phenylfuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenylfuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylfuran-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-phenylfuran-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-phenylfuran-3-carboxylic acid
Reactant of Route 5
2-Methyl-5-phenylfuran-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-phenylfuran-3-carboxylic acid
Customer
Q & A

Q1: What is the significance of the sublimation enthalpy of 2-Methyl-5-phenylfuran-3-carboxylic acid?

A1: Understanding the sublimation enthalpy is crucial for various aspects of working with this compound. [, ] This value helps determine the energy required to transition the compound from a solid to a gaseous state, impacting synthesis processes and influencing the interpretation of thermodynamic data. Two methods were used to determine the sublimation enthalpy: the group contribution method developed by Chickos and Acree and the method of constant changes in heat capacity. [] These methods yielded values of 133.4 ± 8.0 kJ/mol and 131.8 ± 7.6 kJ/mol, respectively. [] The close agreement between these values increases confidence in the accuracy of the measurements.

Q2: How can I predict the formation enthalpy of similar aryl furan compounds?

A2: The research explores the application of computational methods for estimating thermodynamic properties. [] The additive Benson scheme, supplemented with new fragments derived from this study, enables the calculation of formation enthalpies for similar aryl furans in the gaseous state. [] Furthermore, the study analyzes the suitability of the Joback method for predicting the formation enthalpies of these compounds. [] These findings offer valuable tools for researchers exploring the thermodynamic properties of structurally related compounds.

Q3: What experimental techniques were used to determine the thermodynamic properties of this compound?

A3: Researchers employed experimental techniques to determine essential thermodynamic properties. [] The temperature dependence of the saturated vapor pressure was meticulously measured, providing valuable insights into the compound's volatility. [] Additionally, combustion energy was determined experimentally, allowing for the calculation of combustion and formation enthalpies in the condensed state. [] These experimental approaches provide a robust foundation for understanding the compound's thermodynamic behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.